5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Heptadecanoyl Chain: This step involves acylation using heptadecanoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the heptadecanoyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the fluoro group, potentially leading to the formation of dihydropyrimidines or defluorinated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield heptadecanoic acid, while substitution could introduce various functional groups at the fluoro position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in studying biological processes involving pyrimidine derivatives.
Medicine: Possible applications in drug development, particularly for antiviral or anticancer agents.
Industry: Use in the development of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it could interact with enzymes or receptors involved in nucleic acid metabolism, potentially inhibiting their activity. The fluoro group could enhance binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
1-Heptadecanoylpyrimidine-2,4(1H,3H)-dione: Similar structure but without the fluoro group.
5-Fluoro-2,4(1H,3H)-pyrimidinedione: Lacks the heptadecanoyl chain.
Uniqueness
5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of the fluoro group and the long heptadecanoyl chain, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61251-80-7 |
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Molecular Formula |
C21H35FN2O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-fluoro-1-heptadecanoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H35FN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(25)24-17-18(22)20(26)23-21(24)27/h17H,2-16H2,1H3,(H,23,26,27) |
InChI Key |
PMUWVZSKOIUUFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
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